TA-1887 - 1003005-29-5

TA-1887

Catalog Number: EVT-283083
CAS Number: 1003005-29-5
Molecular Formula: C24H26FNO5
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TA-1887 is a highly potent and selective hSGLT2 inhibitor, with pronounced antihyperglycemic effects in high-fat diet-fed KK (HF-KK) mice. TA-1887 showed favorable pharmacokinetic profiles, and remarkably increases UGE. In addition, oral administration of TA-1887 induced antihyperglycemic effects in HF-KK mice. TA-1887 is a novel chemical class of SGLT2-selective inhibitors for the treatment of type 2 diabetes.
Overview

TA-1887 is a novel compound classified as an indole-N-glucoside, specifically designed as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has garnered attention for its potential use in treating diabetes by lowering blood glucose levels through renal mechanisms. The discovery and optimization of TA-1887 suggest its significance as a therapeutic agent for managing hyperglycemia, particularly in diabetic patients.

Source and Classification

TA-1887 was developed from the indole-N-glucoside family, which has shown promise in pharmacological applications due to their structural properties and biological activities. The classification of TA-1887 as an SGLT2 inhibitor positions it within a growing category of antihyperglycemic agents that target glucose reabsorption in the kidneys, thereby facilitating improved glycemic control in diabetic patients .

Synthesis Analysis

The synthesis of TA-1887 involves several key steps:

  1. Starting Materials: The synthesis begins with indoline derivatives, which are subsequently glucosylated using D-glucose.
  2. Acetylation: Following glucosylation, the hydroxyl groups of the glucose moiety are acetylated using acetic anhydride in the presence of pyridine, yielding tetra-O-acetyl-N-glucosides.
  3. Oxidation and Acylation: The resulting compounds undergo oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form indoles. This is followed by Friedel-Crafts acylation with para-substituted benzoyl chlorides.
  4. Reduction: The ketone groups are reduced using sodium borohydride and triethylsilane to yield the final product, TA-1887 .

Technical details regarding reaction conditions, yields, and purification methods are critical for replicating this synthesis in laboratory settings.

Molecular Structure Analysis

TA-1887 possesses a complex molecular structure characterized by its indole core and glucoside moiety. The specific stereochemistry of TA-1887 plays a crucial role in its biological activity:

  • Molecular Formula: C₁₈H₁₉N₃O₇
  • Molecular Weight: 373.35 g/mol

The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

TA-1887's chemical reactivity is primarily focused on its interaction with SGLT2. The compound inhibits glucose reabsorption in renal proximal tubules, leading to increased urinary glucose excretion. Key reactions include:

  1. Inhibition Mechanism: TA-1887 binds to the active site of SGLT2, preventing glucose from being transported back into the bloodstream.
  2. Biochemical Pathways: It influences various metabolic pathways related to insulin sensitivity and glucose metabolism.

These interactions can be quantitatively assessed through enzyme kinetics studies and receptor binding assays .

Mechanism of Action

The mechanism of action for TA-1887 involves:

  1. Binding Affinity: TA-1887 exhibits high selectivity for SGLT2 over other glucose transporters.
  2. Renal Effects: By inhibiting SGLT2, TA-1887 reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels.
  3. Insulin Sensitivity: Studies indicate that treatment with TA-1887 improves insulin sensitivity and promotes pancreatic beta-cell function, which is vital for maintaining glucose homeostasis .

Data from animal models demonstrate significant reductions in blood glucose levels and improvements in metabolic parameters following administration of TA-1887.

Physical and Chemical Properties Analysis

TA-1887 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in ethanol and water mixtures.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Determined using standard methods; specific values may vary based on purity.

Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while high-performance liquid chromatography (HPLC) can assess purity levels .

Applications

TA-1887 has several scientific applications:

  1. Antihyperglycemic Agent: Its primary application is as a therapeutic agent for managing type 2 diabetes through SGLT2 inhibition.
  2. Research Tool: Used in preclinical studies to investigate mechanisms of glucose metabolism and insulin signaling pathways.
  3. Potential Drug Development: Given its promising pharmacological profile, TA-1887 may serve as a lead compound for further drug development aimed at enhancing glycemic control in diabetic patients.
Introduction to SGLT2 Inhibitors and TA-1887 in Diabetes Research

Role of Sodium-Glucose Cotransporter 2 (SGLT2) in Glucose Homeostasis

SGLT2, encoded by the SLC5A2 gene, is predominantly expressed in the S1/S2 segments of the renal proximal tubule. It mediates the reabsorption of ~90% of filtered glucose through a Na⁺-dependent symport mechanism, leveraging the sodium gradient established by Na⁺/K⁺-ATPase [2] [4]. Under physiological conditions, SGLT2 reabsorbs glucose until plasma concentrations exceed ~180 mg/dL (renal threshold). However, in T2DM, this threshold elevates due to SGLT2 overexpression and heightened reabsorptive capacity, exacerbating hyperglycemia [4] [9].

Table 1: Key SGLT Isoforms in Glucose Homeostasis

IsoformLocationGlucose AffinityReabsorptive Role
SGLT2Renal proximal tubule (S1/S2)Low affinity, high capacity90% of filtered glucose
SGLT1Renal proximal tubule (S3), intestine, heartHigh affinity, low capacity10% of filtered glucose; intestinal glucose absorption

The pathological upregulation of SGLT2 in diabetes establishes it as a rational therapeutic target. Inhibiting SGLT2 reduces the renal glucose threshold, enhances UGE, and ameliorates hyperglycemia without provoking hypoglycemia—a significant advantage over insulin or sulfonylureas [1] [7].

Evolution of SGLT2 Inhibitors: From Phlorizin to Synthetic Gliflozins

The development of SGLT2 inhibitors began with phlorizin, a natural O-glucoside isolated from apple bark in 1835. Phlorizin non-selectively inhibits both SGLT1 and SGLT2, but its clinical utility was limited by poor oral bioavailability, rapid hydrolysis by intestinal β-glucosidases, and SGLT1-mediated gastrointestinal side effects (e.g., diarrhea) [5] [9].

To overcome these limitations, structure-activity relationship (SAR) studies focused on modifying the glucoside linkage. This led to synthetic C-glucosides (e.g., dapagliflozin, canagliflozin) and N-glucosides with enhanced metabolic stability:

  • C-glucosides: Feature a carbon-carbon bond between the aglycone and glucose moiety, resisting enzymatic degradation. Canagliflozin (developed in 2008) exhibits 400-fold selectivity for SGLT2 over SGLT1 [4] [9].
  • N-glucosides: Incorporate a nitrogen-glucose bond. TA-1887 emerged from optimization of 3-benzylindole-N-glucosides, where substituents at the R1 (e.g., fluoro) and R2 positions (e.g., cyclopropyl) enhanced SGLT2 affinity and selectivity [1].

Table 2: Selectivity Profiles of Synthetic SGLT2 Inhibitors

CompoundSGLT2 IC₅₀ (nM)SGLT1 IC₅₀ (nM)Selectivity Ratio (SGLT1/SGLT2)
Phlorizin11.2*6.3*0.6
Canagliflozin2.9–5.2710–2100145–400
TA-18871.4230164
Empagliflozin1.335002692

*Non-selective inhibition* [1] [4] [5].

TA-1887 exemplifies the strategic optimization of N-glucosides: Introduction of a 4-cyclopropylbenzyl group at R2 and fluorine at R1 yielded an IC₅₀ of 1.4 nM for SGLT2 and a selectivity ratio of 164.3—surpassing early analogs like 6a-1 (ratio=40.4) [1]. Cryo-EM structural analyses further reveal that TA-1887 stabilizes SGLT2 in an outward-open conformation, competitively blocking glucose binding while avoiding SGLT1 inhibition [5].

TA-1887 as a Novel Therapeutic Candidate in Type 2 Diabetes Management

Molecular Structure and Target Engagement

TA-1887 (C₂₄H₂₆FNO₅; MW: 427.47 g/mol) features a 3-(4-cyclopropylbenzyl)-4-fluoroindole core linked to a β-configured D-glucopyranose moiety via an N-glycosidic bond. This configuration enables high-affinity engagement with the SGLT2 substrate-binding pocket:

  • The aglycone moiety occupies a hydrophobic cavity formed by transmembrane helices TM2, TM3, and TM7, with the cyclopropyl group enhancing van der Waals interactions.
  • The glucose unit forms hydrogen bonds with residues Q457, S287, and H80, critical for SGLT2 recognition [3] [5].

Preclinical Efficacy and Mechanisms

In vivo studies demonstrate TA-1887’s robust antihyperglycemic effects:

  • Urinary Glucose Excretion (UGE): Oral administration (30 mg/kg) in Sprague-Dawley rats induced UGE of 2,502 mg/200 g body weight over 24 h—comparable to C-glucosides [1].
  • Glycemic Control: In hyperglycemic high-fat diet-fed KK (HF-KK) mice, TA-1887 (3 mg/kg) reduced blood glucose without suppressing food intake [3].
  • Beta-Cell Preservation: In db/db mice, TA-1887 increased pancreatic insulin transcripts (INS1/INS2), reduced beta-cell apoptosis (↓cleaved caspase 3), and enhanced endogenous insulin secretion [10].
  • Insulin Sensitivity: Improved glucose utilization in adipose tissue and muscle via upregulated glycolytic genes (e.g., Glut4, Hk2) and attenuated inflammation (↓IL-6, ↓MCP-1) [10].

Table 3: Key Research Findings for TA-1887 in Diabetic Models

Model SystemDoseKey OutcomesReference
SD rats30 mg/kgUGE: 2,502 mg/200g BW/24h [1]
HF-KK mice3 mg/kg↓ Blood glucose; no ↓ food intake [3]
db/db mice (HF diet)0.01% w/w in chow↓ Mortality (76% vs 24% controls); ↓ cachexia [10]
db/db mice (HF diet)0.01% w/w in chow↓ Senescence markers (p16INK4a); ↑ insulin sensitivity [10]

Beyond glycemic control, TA-1887 mitigates diabetic complications:

  • Cardiometabolic Protection: Reduces arterial stiffness and oxidative stress by inhibiting renal Na⁺/H⁺ exchanger 3 (NHE3), thereby lowering renal hyperfiltration and glomerular pressure [8] [10].
  • Anti-Cachexia Effects: Antagonizes weight loss and mortality in severe diabetes by preserving adipose tissue mass and reducing systemic inflammation [10].

Clinical Development Status

As of 2025, TA-1887 remains in the discovery/preclinical phase in Japan, with no registered clinical trials [6]. Its structural and pharmacological profile positions it as a template for developing next-generation SGLT2 inhibitors with dual cardiorenal benefits.

Properties

CAS Number

1003005-29-5

Product Name

TA-1887

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H26FNO5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1

InChI Key

PXRGAWZIQZMHTH-PFKOEMKTSA-N

SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

TA-1887, TA 1887, TA1887

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.